Tazarotene 0.1% Cream vs. Adapalene 0.1% Cream: Superior Comedo Reduction in Acne Vulgaris
In a multicenter, double-blind, randomized, parallel-group trial comparing tazarotene 0.1% cream with adapalene 0.1% cream once daily for 12 weeks in 173 patients with facial acne vulgaris, tazarotene demonstrated significantly greater reductions in comedones [1]. The proportion of patients achieving ≥50% global improvement was higher with tazarotene than adapalene [1].
| Evidence Dimension | Median reduction in comedo count from baseline |
|---|---|
| Target Compound Data | 68% reduction |
| Comparator Or Baseline | Adapalene 0.1% cream: 36% reduction |
| Quantified Difference | 32 percentage points (1.9-fold greater reduction) |
| Conditions | 12-week, once-daily application; 173 patients with facial acne vulgaris |
Why This Matters
For procurement decisions in acne research or formulation development, the 32-percentage-point differential in comedo reduction indicates tazarotene delivers quantifiably superior comedolytic efficacy versus same-concentration adapalene.
- [1] ScienceDirect. Tazarotene (pharmacology and therapeutics chapter). In: Pharmacology and Therapeutics. 2009. Section 4.1.2.3. View Source
